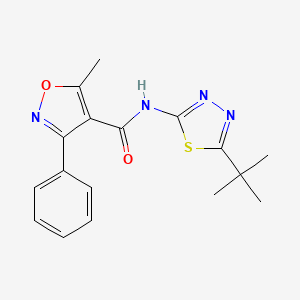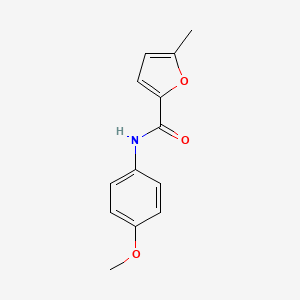![molecular formula C16H25NO B5745311 1-[2-(2,4-dimethylphenoxy)ethyl]azepane](/img/structure/B5745311.png)
1-[2-(2,4-dimethylphenoxy)ethyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,4-dimethylphenoxy)ethyl]azepane, also known as DMPEA, is a chemical compound that belongs to the class of azepanes. DMPEA is a synthetic compound that has been used in various scientific research applications due to its unique properties and potential therapeutic benefits.
Wirkmechanismus
The exact mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethyl]azepane is not fully understood, but it is believed to act as a serotonin receptor agonist. 1-[2-(2,4-dimethylphenoxy)ethyl]azepane has been shown to bind to and activate the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
1-[2-(2,4-dimethylphenoxy)ethyl]azepane has been shown to have various biochemical and physiological effects. 1-[2-(2,4-dimethylphenoxy)ethyl]azepane has been shown to increase levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior. 1-[2-(2,4-dimethylphenoxy)ethyl]azepane has also been shown to increase blood flow to the brain, which may contribute to its potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(2,4-dimethylphenoxy)ethyl]azepane has several advantages for lab experiments, including its availability and stability. 1-[2-(2,4-dimethylphenoxy)ethyl]azepane is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, 1-[2-(2,4-dimethylphenoxy)ethyl]azepane has some limitations, including its potential toxicity and lack of specificity for serotonin receptors.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(2,4-dimethylphenoxy)ethyl]azepane. One potential direction is the development of more specific serotonin receptor agonists that can target specific subtypes of serotonin receptors. Another potential direction is the study of 1-[2-(2,4-dimethylphenoxy)ethyl]azepane as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action and potential therapeutic benefits of 1-[2-(2,4-dimethylphenoxy)ethyl]azepane.
Synthesemethoden
1-[2-(2,4-dimethylphenoxy)ethyl]azepane can be synthesized by a multistep reaction process that involves the use of various reagents and catalysts. The synthesis process involves the reaction of 2,4-dimethylphenol with ethylene oxide to form 2-(2,4-dimethylphenoxy)ethanol. This intermediate product is then reacted with aziridine in the presence of a catalyst to form 1-[2-(2,4-dimethylphenoxy)ethyl]azepane.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,4-dimethylphenoxy)ethyl]azepane has been used in various scientific research applications due to its unique properties and potential therapeutic benefits. 1-[2-(2,4-dimethylphenoxy)ethyl]azepane has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. 1-[2-(2,4-dimethylphenoxy)ethyl]azepane has also been studied for its potential use as a neuroprotective agent and in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-[2-(2,4-dimethylphenoxy)ethyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-14-7-8-16(15(2)13-14)18-12-11-17-9-5-3-4-6-10-17/h7-8,13H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFYJSRWEQLPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5745239.png)
![4-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5745240.png)

![2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5745250.png)

![methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5745258.png)


![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5745284.png)
![3,5-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5745306.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5745307.png)
![2-(4-chlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5745320.png)
